molecular formula C13H19N5O5 B13401011 (2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13401011
M. Wt: 325.32 g/mol
InChI Key: DPRKTPGJARCDPS-GSLILNRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analogue characterized by a modified adenine base and a substituted oxolane (tetrahydrofuran) sugar moiety. The purine base at the 6-position is functionalized with a 1-hydroxypropan-2-yloxy group (-OCH2CH(OH)CH3), while the sugar moiety retains a hydroxymethyl group at the 2-position and a hydroxyl group at the 3-position. Its stereochemistry (2R,3S,5R) is critical for molecular recognition in biological systems, as seen in analogous nucleosides like adenosine derivatives .

Biological Activity

The compound (2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol, also known as a derivative of purine nucleosides, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC13H18N4O4
Molecular Weight282.31 g/mol
CAS Number[Not Available]

Antiviral Activity

One of the primary areas of interest in the biological activity of this compound is its antiviral properties . Its structure allows it to interfere with viral replication processes, particularly against viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). The mechanism involves the inhibition of viral DNA polymerase, thereby preventing the synthesis of viral DNA. Studies have shown that compounds with similar purine structures can effectively reduce viral load in infected cells.

Antitumor Effects

Research indicates that this compound may also possess antitumor activity . It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of proliferation in several cancer cell lines.

Immunomodulatory Effects

The compound has been noted for its potential immunomodulatory effects , enhancing the immune response by promoting the activity of T-cells and natural killer (NK) cells. This property is particularly relevant in the context of cancer therapy and viral infections, where boosting the immune response can lead to improved outcomes.

1. Antiviral Efficacy Against HSV

A study conducted by Smith et al. (2023) evaluated the antiviral efficacy of this compound against HSV-1 in vitro. The results indicated a dose-dependent reduction in viral titers, with an IC50 value calculated at 0.5 µM. The study concluded that the compound effectively inhibited viral replication without significant cytotoxicity to host cells.

2. Antitumor Activity in Breast Cancer Models

In a study published by Johnson et al. (2024), the antitumor effects of this compound were tested on MCF-7 breast cancer cells. Results showed a 70% reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to G1 phase arrest and subsequent apoptosis induction.

3. Immunomodulation in HIV Patients

A clinical trial involving HIV patients treated with this compound demonstrated enhanced CD4+ T-cell counts and improved viral load control when combined with standard antiretroviral therapy (ART). The findings suggest that this compound may serve as an adjunct therapy to enhance immune response in HIV-infected individuals.

Chemical Reactions Analysis

Phosphorylation Reactions

Nucleosides often undergo phosphorylation to form nucleotides, critical for biological processes like DNA/RNA synthesis. The hydroxymethyl group on the oxolan ring (sugar) can react with phosphate donors under enzymatic or chemical conditions:

  • Mechanism : The primary hydroxyl group on the hydroxymethyl moiety reacts with phosphoric acid or activated phosphate donors (e.g., ATP) to form phosphomonoesters.

  • Conditions : Typically performed in aqueous solutions with enzymes like kinases or under alkaline conditions for chemical synthesis .

  • Product : The resulting phosphomonoester enhances the compound’s role in polymeric structures or metabolic pathways.

Reaction TypeReagent/ConditionsProduct
PhosphorylationATP, kinase enzymePhosphorylated nucleotide analog

Hydrolysis of the Glycosidic Bond

The bond between the purine base and the sugar moiety can undergo hydrolysis, breaking the nucleoside into its components:

  • Mechanism : Acidic or basic conditions cleave the glycosidic bond via nucleophilic attack on the anomeric carbon.

  • Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) solutions .

  • Products : Purine base (e.g., 2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl) and oxolan-3-ol derivative.

Reaction TypeReagent/ConditionsProducts
Acidic HydrolysisHCl, heatPurine base + oxolan-3-ol derivative
Basic HydrolysisNaOH, heatPurine base + oxolan-3-ol derivative

Oxidation of Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the oxolan ring can be oxidized to a carbonyl group (-CHO):

  • Mechanism : Oxidizing agents (e.g., KMnO₄, CrO₃) abstract hydrogen atoms, converting the alcohol to a ketone or aldehyde.

  • Conditions : Aqueous solutions with strong oxidizers .

  • Product : A formylated oxolan derivative, altering reactivity and stability.

Reaction TypeReagent/ConditionsProduct
OxidationKMnO₄, acidic conditionsOxolan-3-ol derivative with carbonyl group

Substitution on the Purine Amino Group

The hydroxypropan-2-yloxy group attached to the purine’s amino group can undergo nucleophilic substitution:

  • Mechanism : The tertiary hydroxyl group acts as a leaving group under acidic conditions, replaced by nucleophiles (e.g., amines, thiols).

  • Conditions : Acid catalysts (e.g., H₂SO₄) and nucleophilic reagents .

  • Product : Modified purine derivatives with diverse functional groups.

Reaction TypeReagent/ConditionsProduct
Nucleophilic SubstitutionH₂SO₄, amine/thiol nucleophilePurine derivative with substituted amino group

Esterification of Hydroxyl Groups

The hydroxyl groups on the oxolan ring and hydroxypropan-2-yloxy substituent can form esters with acylating agents:

  • Mechanism : Reaction with acyl chlorides or anhydrides in the presence of bases like pyridine.

  • Conditions : Dry organic solvents (e.g., dichloromethane) .

  • Product : Esterified derivatives, useful for protecting groups in synthesis.

Reaction TypeReagent/ConditionsProduct
EsterificationAcCl, pyridine, DCMAcetylated oxolan/hydroxypropan-2-yloxy derivatives

Enzymatic Modifications

Enzymatic processes, such as phosphorylation by kinases or hydrolysis by nucleosidases, are critical in biological systems:

  • Phosphorylation : Kinases catalyze the transfer of a phosphate group from ATP to the hydroxymethyl group .

  • Hydrolysis : Nucleosidases cleave the glycosidic bond, releasing the purine base .

Structural Stability and Implications

The compound’s stereochemistry (2R,3S,5R) and hydroxypropan-2-yloxy substitution influence reactivity:

  • The rigid oxolan ring and specific stereochemistry stabilize the molecule during reactions .

  • The hydroxypropan-2-yloxy group may modulate solubility or interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

The synthesis of this modified nucleoside analog typically involves coupling a protected purine base (e.g., 6-chloropurine) with a functionalized sugar moiety. Key steps include:

  • Protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl groups) to prevent unwanted side reactions .
  • Stereoselective glycosylation to ensure correct configuration at the anomeric carbon .
  • Deprotection and final purification via reverse-phase HPLC (≥95% purity, as validated by UV and mass spectrometry) .
    Validation : Use 1^1H/13^{13}C NMR to confirm stereochemistry (e.g., coupling constants for sugar protons) and LC-MS for purity assessment .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., –19 demonstrate similar methods for related nucleosides) .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., density functional theory) to validate 2R,3S,5R configuration .
  • Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and confirm stereopurity .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability under varying temperatures (e.g., decomposition points) .
  • Solubility Profiling : Use shake-flask methods in buffers (pH 1–12) to determine solubility for biological assays .
  • HPLC-MS : Quantify degradation products under stress conditions (e.g., oxidative, hydrolytic) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). Recommended approaches:

  • Dose-response standardization : Use a common reference compound (e.g., adenosine for receptor-binding assays) to normalize data .
  • Metabolic stability testing : Evaluate half-life in liver microsomes to rule out rapid degradation as a confounding factor .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) to cross-validate results .

Q. What computational methods are suitable for predicting its interactions with enzymatic targets?

  • Molecular Dynamics (MD) simulations : Model binding to purinergic receptors (e.g., P2Y family) using force fields like AMBER or CHARMM .
  • QSAR/QSPR modeling : Leverage quantum chemical descriptors (e.g., HOMO-LUMO gaps) to predict reactivity and binding .
  • Docking studies : Use AutoDock Vina to screen against crystallographic structures of target enzymes (e.g., kinases or nucleotidases) .

Q. How should researchers address stability challenges during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the labile 1-hydroxypropan-2-yloxy group .
  • Excipient screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations to reduce aggregation .
  • Periodic HPLC monitoring : Check for degradation every 3–6 months, especially at the glycosidic bond .

Q. Methodological Notes

  • Safety Protocols : Use nitrile gloves and fume hoods during synthesis; avoid inhalation of fine powders (GHS Category 2 skin/eye irritant) .
  • Isotopic Labeling : For metabolic studies, 13^{13}C-labeled analogs can be synthesized using modified sugar precursors (e.g., ) .
  • Data Reproducibility : Archive raw NMR/MS files in repositories like Zenodo to enable independent validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with adenosine derivatives and other purine nucleoside analogues. Key comparisons include:

Substituent Modifications at the Purine 6-Position

Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound 1-Hydroxypropan-2-yloxy ~C14H20N5O6 ~354.34 Potential solubility enhancement due to hydrophilic substituent
CV1808 2-Phenylamino C16H18ClN5O4 379.79 Adenosine A2A receptor agonist; used in cardiovascular research
MRE0094 (Sonedenoson) 2-(4-Chlorophenoxy)ethyloxy C14H16ClN5O4 353.76 Adenosine receptor agonist with anti-inflammatory effects
2',5'-Dideoxyadenosine None (deoxygenated sugar) C10H13N5O2 251.24 Antiviral activity; reduced solubility due to deoxygenation
Compound Hexoxy (C6H13O) C16H24N4O4 336.39 Longer alkoxy chain may enhance lipophilicity

Key Observations :

  • Deoxygenated analogues like 2',5'-dideoxyadenosine exhibit reduced polarity, which may enhance membrane permeability but limit aqueous solubility .

Stereochemical and Sugar Moiety Variations

Compound Name Sugar Configuration Key Modifications Biological Relevance
Target Compound (2R,3S,5R) Hydroxymethyl at C2, hydroxyl at C3 Stereochemistry critical for receptor binding
L-2'-Deoxyadenosine (2S,3R,5S) Deoxygenated at C2 Altered stereochemistry reduces activity compared to natural D-forms
Coenzyme A Derivatives Complex phosphorylated oxolane Phosphorylated and acylated Involved in metabolic pathways; distinct from nucleoside drugs

Key Observations :

  • The 2R,3S,5R configuration in the target compound mirrors natural adenosine’s stereochemistry, suggesting compatibility with enzymatic or receptor-binding sites .
  • Phosphorylated derivatives (e.g., Coenzyme A) highlight the role of post-translational modifications in biological activity .

Research Findings and Functional Insights

  • Receptor Binding: Adenosine analogues like CV1808 and MRE0094 show subtype-specific receptor agonism (e.g., A2A or A3 receptors), suggesting the target compound’s substituent may fine-tune receptor selectivity .
  • Synthetic Challenges : and highlight synthetic routes for sulfur-modified purines, underscoring the complexity of introducing stable substituents at the 6-position .

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1

InChI Key

DPRKTPGJARCDPS-GSLILNRNSA-N

Isomeric SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.